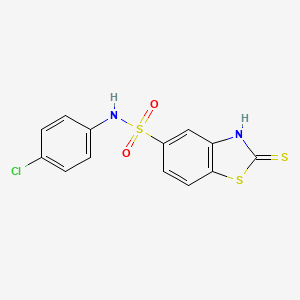
4'-Chloro-2-mercapto-5-benzothiazolesulphonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide is a chemical compound with the molecular formula C13H9ClN2O2S3 and a molecular weight of 356.87 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a chloro substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A related compound with similar chemical properties but lacking the chloro and sulfonamide groups.
5-Chloro-2-mercaptobenzothiazole: Similar structure but without the sulfonamide group.
4-Chloro-2-mercaptobenzothiazole: Lacks the sulfonamide group but has similar reactivity.
Uniqueness
4’-Chloro-2-mercapto-5-benzothiazolesulfonanilide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
7341-89-1 |
|---|---|
Molecular Formula |
C13H9ClN2O2S3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-sulfanylidene-3H-1,3-benzothiazole-5-sulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S3/c14-8-1-3-9(4-2-8)16-21(17,18)10-5-6-12-11(7-10)15-13(19)20-12/h1-7,16H,(H,15,19) |
InChI Key |
ATOUOYOWYYYGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)SC(=S)N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















